3-Fluoro-4-(pyrrolidin-1-yl)aniline dihydrochloride
CAS No.: 1049756-71-9
Cat. No.: VC11659126
Molecular Formula: C10H15Cl2FN2
Molecular Weight: 253.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1049756-71-9 |
---|---|
Molecular Formula | C10H15Cl2FN2 |
Molecular Weight | 253.14 g/mol |
IUPAC Name | 3-fluoro-4-pyrrolidin-1-ylaniline;dihydrochloride |
Standard InChI | InChI=1S/C10H13FN2.2ClH/c11-9-7-8(12)3-4-10(9)13-5-1-2-6-13;;/h3-4,7H,1-2,5-6,12H2;2*1H |
Standard InChI Key | WWGRTJMWXKARIG-UHFFFAOYSA-N |
SMILES | C1CCN(C1)C2=C(C=C(C=C2)N)F.Cl.Cl |
Canonical SMILES | C1CCN(C1)C2=C(C=C(C=C2)N)F.Cl.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
The compound consists of a benzene ring substituted with a fluorine atom at the 3-position and a pyrrolidine group at the 4-position, with an aniline (-NH) functional group. The dihydrochloride form arises from protonation of the aniline nitrogen, resulting in two chloride counterions. The presence of fluorine enhances electronegativity and metabolic stability, while the pyrrolidine ring contributes to conformational flexibility, a feature exploited in drug design .
Table 1: Key Physical and Chemical Properties
Synthesis and Manufacturing
Parent Compound Synthesis
The parent compound, 3-fluoro-4-(pyrrolidin-1-yl)aniline, is synthesized via nucleophilic aromatic substitution. A common route involves reacting 3,4-difluoronitrobenzene with pyrrolidine under basic conditions, followed by catalytic hydrogenation to reduce the nitro group to an amine . Patent WO2014/12360 A1 details a method yielding high purity through recrystallization .
Conversion to Dihydrochloride Salt
The dihydrochloride form is prepared by treating the free base with hydrochloric acid. This reaction typically occurs in anhydrous solvents like ethanol or dichloromethane, followed by precipitation and vacuum drying. The process increases water solubility, facilitating its use in biological assays.
Table 2: Synthesis Parameters
Parameter | Conditions |
---|---|
Reagent | Hydrochloric acid (2 equiv) |
Solvent | Ethanol or dichloromethane |
Temperature | 0–25°C |
Yield | 85–90% (estimated) |
Pyrrolidine-containing compounds are prevalent in FDA-approved drugs due to their ability to modulate enzyme activity and receptor binding. The fluorine atom in this compound reduces metabolic degradation, extending its half-life in vivo . Studies cited in Chemical and Pharmaceutical Bulletin highlight its role as a precursor in kinase inhibitor development, targeting cancer and inflammatory diseases .
In Vitro and Preclinical Studies
The dihydrochloride salt’s enhanced solubility makes it preferable for cell-based assays. While specific biological data remain proprietary, analogs of this compound have shown IC values in the nanomolar range against tyrosine kinases . Its LogP value of 1.89 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.
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